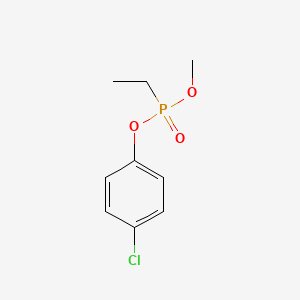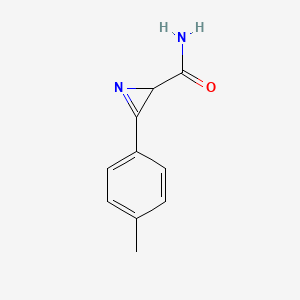
Phosphonic acid, ethyl-, p-chlorophenyl methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, ethyl-, p-chlorophenyl methyl ester is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. Phosphonates are widely used in various fields due to their unique chemical properties, including their ability to form stable complexes with metal ions and their resistance to hydrolysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, ethyl-, p-chlorophenyl methyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For example, the reaction of trimethyl phosphite with p-chlorophenyl methyl bromide under reflux conditions can yield the target compound .
Another method involves the direct esterification of phosphonic acid with the corresponding alcohol. This reaction typically requires the use of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These processes are optimized for high yield and purity, and may include additional steps such as purification by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, ethyl-, p-chlorophenyl methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols, to form new phosphonate derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reactions often involve the use of nucleophiles such as ammonia or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Yields phosphonic acid and the corresponding alcohol.
Oxidation: Produces various phosphonic acid derivatives.
Substitution: Forms new phosphonate derivatives with different functional groups.
Scientific Research Applications
Phosphonic acid, ethyl-, p-chlorophenyl methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological systems.
Medicine: Investigated for its potential use as an antiviral and antibacterial agent.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of phosphonic acid, ethyl-, p-chlorophenyl methyl ester involves its ability to form stable complexes with metal ions and to act as a nucleophile in various chemical reactions. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . Additionally, its ability to form stable complexes with metal ions makes it useful in applications such as chelation therapy and metal ion detection .
Comparison with Similar Compounds
Phosphonic acid, ethyl-, p-chlorophenyl methyl ester can be compared with other similar compounds, such as:
Dimethyl methylphosphonate: Another phosphonate ester with similar chemical properties but different applications.
Aminomethylphosphonic acid: A phosphonic acid derivative with applications in agriculture as a herbicide.
Bisphosphonates: A class of compounds used in the treatment of osteoporosis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
Properties
CAS No. |
33232-87-0 |
|---|---|
Molecular Formula |
C9H12ClO3P |
Molecular Weight |
234.61 g/mol |
IUPAC Name |
1-chloro-4-[ethyl(methoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C9H12ClO3P/c1-3-14(11,12-2)13-9-6-4-8(10)5-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
LTMFLDGAGUOMEM-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(OC)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B13819931.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B13819935.png)
![1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)

![propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B13819970.png)
![Acetic acid, bis[(1-oxo-2-propenyl)amino]-](/img/structure/B13819991.png)

![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)

![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)


![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)
